REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C(OP([CH2:15][C:16]#[N:17])(=O)OCC)C.[CH3:18][C:19]1([CH3:28])[CH2:24][C:23](=O)[CH2:22][C:21]([CH3:27])([CH3:26])[NH:20]1>C1COCC1>[CH3:18][C:19]1([CH3:28])[CH2:24][C:23](=[CH:15][C:16]#[N:17])[CH2:22][C:21]([CH3:27])([CH3:26])[NH:20]1 |f:0.1|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CC#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1)=O)(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the reaction mixture at −78° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
STIRRING
|
Details
|
The reaction is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
enough water is added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve any suspended salts
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 0-3% 2M NH3/MeOH in dichloromethane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(CC(C1)=CC#N)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.77 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |